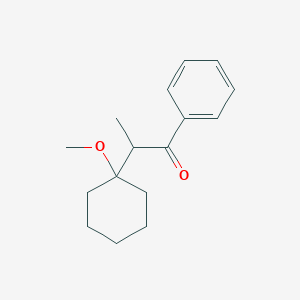![molecular formula C14H22O6Si2 B12545517 (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] CAS No. 142210-31-9](/img/structure/B12545517.png)
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] is a chemical compound that features a phenylene group bonded to two dimethoxy(oxiran-2-yl)silane groups. This compound is of interest due to its unique structure, which combines the properties of both phenylene and silane groups, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] typically involves the reaction of 1,4-phenylenediamine with dimethoxy(oxiran-2-yl)silane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] involves large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. The final product is purified using techniques like distillation or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylene derivatives.
Aplicaciones Científicas De Investigación
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in diagnostic imaging agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of (1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] involves its interaction with various molecular targets and pathways. The oxirane rings in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, thereby influencing cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(trimethoxysilyl)benzene
- Bis(dimethoxymethylsilyl)benzene
- Bis(triethoxysilyl)benzene
Uniqueness
(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane] is unique due to the presence of both oxirane and silane groups in its structure. This combination imparts distinct reactivity and properties, making it more versatile compared to other similar compounds. The oxirane groups provide sites for further functionalization, while the silane groups enhance the compound’s stability and compatibility with various substrates.
Propiedades
Número CAS |
142210-31-9 |
|---|---|
Fórmula molecular |
C14H22O6Si2 |
Peso molecular |
342.49 g/mol |
Nombre IUPAC |
[4-[dimethoxy(oxiran-2-yl)silyl]phenyl]-dimethoxy-(oxiran-2-yl)silane |
InChI |
InChI=1S/C14H22O6Si2/c1-15-21(16-2,13-9-19-13)11-5-7-12(8-6-11)22(17-3,18-4)14-10-20-14/h5-8,13-14H,9-10H2,1-4H3 |
Clave InChI |
RSMFPDSWXBIWTB-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C1CO1)(C2=CC=C(C=C2)[Si](C3CO3)(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


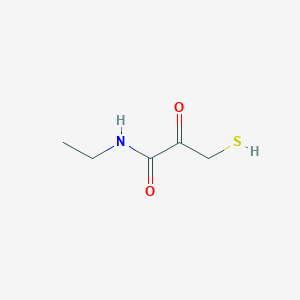
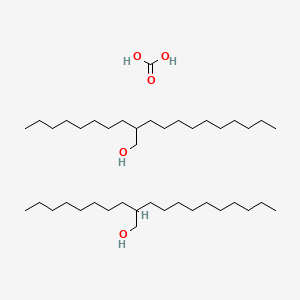
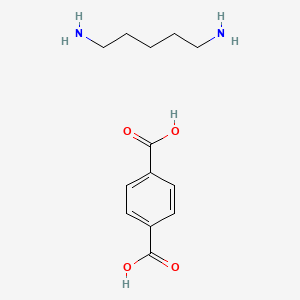
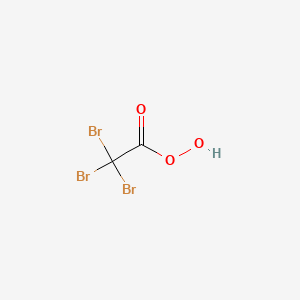
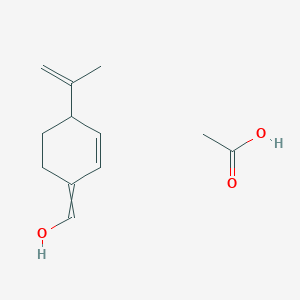
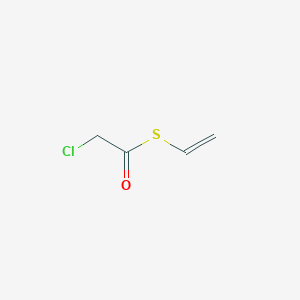
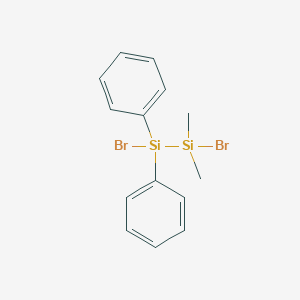
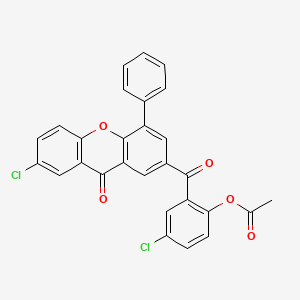

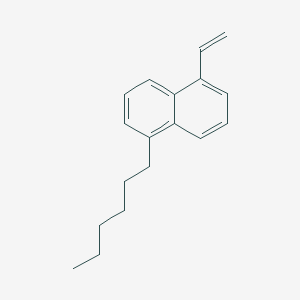
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B12545491.png)
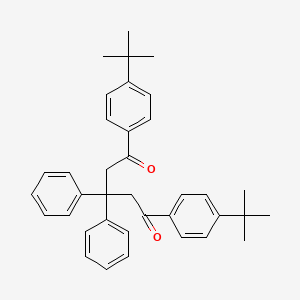
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
